
1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with a unique structure that suggests potential for significant biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Features
This compound features several key structural components:
- Pyrimidine ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and biological interaction.
- Piperidine ring : Provides basicity and potential for hydrogen bonding.
- Dihydropyridine moiety : Known for its role in various biological activities.
The molecular formula is C20H21F3N6O, indicating a complex arrangement conducive to diverse interactions with biological targets.
Recent studies have identified the compound as an antagonist of the Sphingosine 1-phosphate receptor 2 (S1P2) . This receptor is implicated in various pathological conditions, including idiopathic pulmonary fibrosis and cancer. By inhibiting S1P2, the compound may exert anti-fibrotic and anti-cancer effects.
In Vitro Studies
In vitro assays have demonstrated that compounds structurally similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar piperidine structures have shown promising results in inhibiting tumor growth in preclinical models .
Antitumor Activity
A notable study investigated the antitumor effects of a related compound in a Karpas-422 xenograft model. The compound was administered at a dosage of 160 mg/kg BID, resulting in significant tumor regression. This suggests that the structural features shared with our target compound may confer similar anticancer properties .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates that modifications to the piperidine ring can significantly impact bioavailability and metabolic stability. For example, alterations that reduce basicity have been shown to enhance cellular potency and reduce clearance rates in vivo .
Parameter | Compound A | Compound B | Target Compound |
---|---|---|---|
Clearance (L/h/kg) | 4.45 | 2.16 | TBD |
Half-life (h) | 0.40 | 1.6 | TBD |
Bioavailability (%) | 92 | 100 | TBD |
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other known compounds exhibiting similar activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
GLPG2938 | Urea linker, pyridine ring | S1P2 antagonist |
L-372,662 | Piperidine ring, benzoylpiperidine moiety | Oxytocin antagonist |
5-(Trifluoromethyl)pyrazole derivatives | Pyrazole core | Anticancer activity |
This table illustrates how the unique combination of structural features in our target compound may confer distinct biological activities not present in other compounds.
Propriétés
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-11-22-14(18(19,20)21)10-15(23-11)26-8-5-12(6-9-26)24-16(27)13-4-3-7-25(2)17(13)28/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNUTHGAGTCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CN(C3=O)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.